Pracinostat

Overview

Description

Pracinostat is an orally bioavailable, small-molecule histone deacetylase inhibitor based on hydroxamic acid. It has shown potential anti-tumor activity characterized by favorable physicochemical, pharmaceutical, and pharmacokinetic properties . This compound selectively inhibits histone deacetylase classes I, II, and IV, but not class III and histone deacetylase 6 in class IIb . This compound accumulates in tumor cells and exerts continuous inhibition of histone deacetylase, resulting in the accumulation of acetylated histones, chromatin remodeling, transcription of tumor suppressor genes, and ultimately, apoptosis of tumor cells .

Mechanism of Action

Target of Action

Pracinostat is a novel histone deacetylase (HDAC) inhibitor . It selectively inhibits HDAC class I, II, IV without class III and HDAC6 in class IIb . These HDACs are the primary targets of this compound .

Mode of Action

This compound works by inhibiting the activity of HDACs . This inhibition allows for the accumulation of acetyl groups on the histone lysine residues, resulting in an open chromatin structure and transcriptional activation . In vitro, this compound causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells .

Biochemical Pathways

The inhibition of HDAC activity by this compound leads to the accumulation of acetylated histones, which results in chromatin remodeling . This remodeling allows for the selective transcription of tumor suppressor genes . The transcription of these genes can lead to the inhibition of tumor cell division and the induction of tumor cell apoptosis .

Pharmacokinetics

This compound has demonstrated superior pharmaceutical, metabolic, and pharmacokinetic properties . It has shown excellent in vivo anti-tumor activity in various animal models with dose-proportional pharmacodynamic effects . The oral bioavailability of this compound in mice is 34% . The systemic clearance of this compound relative to liver blood flow is 9.2 l·h−1·kg−1 in mice . The volume of distribution at steady state is 3.5 l/kg in mice .

Result of Action

The result of this compound’s action is the inhibition of proliferation and induction of apoptosis in tumor cells . It also inhibits migration and invasion in human glioma cell lines . Mechanistically, this compound increases the expression of TIMP3 and decreases the expression of MMP2, MMP9, and VEGF in human glioma cells in vitro and in vivo .

Action Environment

The action of this compound is influenced by the tumor microenvironment. It accumulates in tumor cells and exerts a continuous inhibition to histone deacetylase . This results in acetylated histones accumulation, chromatin remodeling, tumor suppressor genes transcription, and ultimately, apoptosis of tumor cells . The environmental factors that influence the action, efficacy, and stability of this compound are currently under investigation.

Biochemical Analysis

Biochemical Properties

Pracinostat selectively inhibits HDAC class I, II, IV . It interacts with these enzymes, leading to the accumulation of acetylated histones . This interaction alters the chromatin structure, enabling the transcription of tumor suppressor genes .

Cellular Effects

This compound has shown to have significant effects on various types of cells. It accumulates in tumor cells and exerts a continuous inhibition to histone deacetylase . This results in chromatin remodeling, transcription of tumor suppressor genes, and ultimately, apoptosis of tumor cells . It also influences cell function by inducing cell cycle arrest .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of HDAC activity, which allows for the accumulation of acetyl groups on the histone lysine residues . This results in an open chromatin structure and transcriptional activation . In vitro, this compound causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells .

Temporal Effects in Laboratory Settings

This compound has demonstrated excellent in vivo anti-tumor activity in various animal models with dose-proportional pharmacodynamic effects

Dosage Effects in Animal Models

In animal models, this compound has shown dose-proportional anti-tumor activity

Metabolic Pathways

It is known to affect the HDAC pathway

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully characterized. It is known to be orally bioavailable , suggesting it can be absorbed and distributed in the body

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not fully characterized. As an HDAC inhibitor, it is likely to localize to the nucleus where it can interact with histones

Preparation Methods

Pracinostat is synthesized through a series of chemical reactions involving various reagents and conditionsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound involve scaling up the laboratory synthesis to a larger scale while maintaining the same reaction conditions and reagents. This process requires careful optimization to ensure consistent quality and yield of the final product .

Chemical Reactions Analysis

Pracinostat undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

For example, this compound can undergo oxidation to form an oxidized derivative, which may have different biological properties. Similarly, reduction reactions can lead to the formation of reduced derivatives with altered activity. Substitution reactions can introduce different functional groups into the this compound molecule, potentially modifying its pharmacological properties .

Scientific Research Applications

Pracinostat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a tool compound to study the role of histone deacetylases in various biological processes . In biology, it is used to investigate the effects of histone deacetylase inhibition on gene expression, cell cycle regulation, and apoptosis .

In medicine, this compound has shown promise as a therapeutic agent for the treatment of various cancers, including acute myeloid leukemia, myelodysplastic syndromes, and solid tumors . Clinical studies have demonstrated its efficacy in combination with other chemotherapeutic agents, leading to improved patient outcomes . In industry, this compound is used in the development of new histone deacetylase inhibitors and other epigenetic therapies .

Comparison with Similar Compounds

Pracinostat is similar to other histone deacetylase inhibitors, such as suberoylanilide hydroxamic acid and belinostat . this compound has shown improved pharmacokinetic properties and higher tumor exposure compared to these compounds . Additionally, this compound has demonstrated greater efficacy in preclinical models of both hematological and solid tumors .

Similar compounds to this compound include:

- Suberoylanilide hydroxamic acid

- Belinostat

- Panobinostat

- Vorinostat

These compounds share a similar mechanism of action but differ in their pharmacokinetic properties, tumor selectivity, and clinical efficacy .

Properties

IUPAC Name |

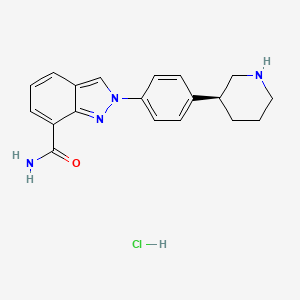

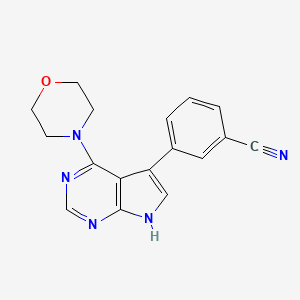

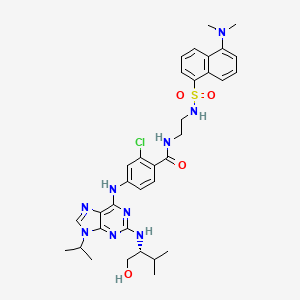

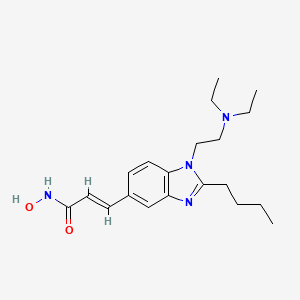

(E)-3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDKZFFAIZKUCU-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239196 | |

| Record name | Pracinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Inhibition of HDAC activity allows for the accumulation of acetyl groups on the histone lysine residues resulting in an open chromatin structure and transcriptional activation. In vitro, SB939 causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells. The mechanism of the antineoplastic effect of SB939 has not been fully characterized. | |

| Record name | Pracinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

929016-96-6 | |

| Record name | Pracinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929016-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pracinostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929016966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pracinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pracinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRACINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPO2JN4UON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Pracinostat, and what is its primary target?

A1: this compound (also known as SB939) is a potent, orally available histone deacetylase inhibitor (HDACi) [, , , ]. It targets and inhibits histone deacetylases, specifically showing selectivity for Class I, II, and IV isoforms [, , , , ].

Q2: How does this compound exert its anticancer effects?

A2: this compound inhibits histone deacetylases, leading to increased histone acetylation [, ]. This results in altered gene expression, promoting cell cycle arrest, differentiation, and programmed cell death in cancer cells [, ].

Q3: Does this compound target any specific genes or pathways in cancer cells?

A3: Research indicates that this compound can restore the expression of specific genes silenced in cancer cells. For instance, it reactivates the expression of Activating Transcription Factor 3 (ATF3) in bladder cancer models []. In Small Cell Lung Cancer (SCLC), this compound treatment restored the expression of CDH1, a gene often suppressed due to CREBBP loss, and exhibited enhanced effectiveness in CREBBP-deleted tumors [].

Q4: Is this compound's activity limited to histone proteins?

A4: While primarily known for histone deacetylase inhibition, research suggests that this compound might also influence the acetylation status of non-histone proteins, potentially contributing to its anticancer effects [, ].

Q5: What is the molecular formula and weight of this compound?

A5: Regrettably, the provided research abstracts do not specify the molecular formula and weight of this compound. This information is crucial for a comprehensive understanding of the compound's properties and behavior. Further investigation into publicly available chemical databases or the manufacturer's documentation is recommended.

Q6: Is there any spectroscopic data available for this compound?

A6: Unfortunately, the provided research abstracts do not offer any spectroscopic data for this compound. Spectroscopic techniques, such as NMR and IR spectroscopy, play a vital role in confirming the chemical structure and purity of compounds, which is essential for drug development and quality control. To access this data, referring to the original research publications, patents, or contacting the manufacturer might be necessary.

Q7: What are the pharmacokinetic properties of this compound?

A7: this compound exhibits excellent pharmacokinetic properties [, ]. Studies demonstrate high systemic clearance in preclinical models []. It also shows good oral absorption, metabolic stability, and a favorable pharmacokinetic profile [].

Q8: How is this compound metabolized?

A8: this compound is primarily metabolized by CYP3A4 and CYP1A2 enzymes in the liver [].

Q9: What types of cancers has this compound shown preclinical and clinical activity against?

A10: this compound exhibits preclinical activity against a broad range of cancers, including acute myeloid leukemia (AML) [, , , ], myelodysplastic syndromes (MDS) [, , , ], lymphoma [, ], bladder cancer [], and small cell lung cancer [].

Q10: What is the clinical trial experience with this compound?

A11: this compound has been investigated in various clinical trials, primarily focusing on hematologic malignancies. Notably, it progressed to phase 3 trials in combination with Azacitidine for newly diagnosed AML patients unfit for standard intensive chemotherapy [, ].

Q11: Are there any specific patient populations where this compound has shown particular promise?

A12: this compound combined with Azacitidine showed promising results in elderly patients with AML who were ineligible for intensive chemotherapy, achieving high response rates [, , ].

Q12: Are there biomarkers that can predict response to this compound?

A13: Research suggests that ATF3 expression could serve as a potential biomarker for this compound response in bladder cancer []. In AML, the clearance of somatic mutations after treatment with this compound plus Azacitidine correlated with clinical response [].

Q13: Are there any known resistance mechanisms to this compound?

A14: While specific resistance mechanisms to this compound are not extensively detailed in the provided abstracts, research hints that DLBCL cells relying on oxidative phosphorylation (OxPhos) exhibit lower sensitivity to this compound compared to B-cell receptor (BCR) dependent DLBCL cells [, ]. Inhibiting antioxidant production in these OxPhos-DLBCL cells restored sensitivity to this compound, suggesting a potential resistance mechanism [].

Q14: Is there cross-resistance with other HDAC inhibitors?

A15: The observation that OxPhos-DLBCL cells demonstrated poorer sensitivity to other HDAC inhibitors, including Vorinostat, indicates a potential for cross-resistance among different HDAC inhibitors [].

Q15: What are the known toxicities associated with this compound?

A16: The most frequently reported adverse events in clinical trials of this compound, especially in combination with Azacitidine, include hematologic toxicities like thrombocytopenia, febrile neutropenia, neutropenia, and anemia [, , , ]. Fatigue, nausea, and gastrointestinal events were also observed [, , , ]. Higher doses of this compound led to increased treatment discontinuations due to adverse events in a study of patients with higher-risk MDS, suggesting a dose-dependent toxicity profile [].

Q16: What is the impact of structural modifications on this compound's activity?

A18: Interestingly, minor structural changes to this compound can significantly impact its HDAC inhibitory activity. For example, shifting the N-hydroxyacrylamide attachment from the 5th to the 6th position of the benzimidazole ring completely abolished its inhibitory activity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.